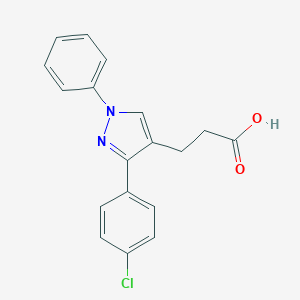
Dodecylhexadecyltrimonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylhexadecyltrimonium chloride (DHTM) is a cationic surfactant that is widely used in various scientific research applications. It is commonly used as a detergent in biochemical and physiological studies due to its ability to solubilize and stabilize membrane proteins. DHTM has also been used as a reagent for the purification of DNA and RNA. In
Mechanism of Action
Dodecylhexadecyltrimonium chloride acts as a detergent by disrupting the lipid bilayer of the cell membrane. It binds to the hydrophobic regions of the membrane proteins, causing them to become solubilized and stabilized. The charged head group of Dodecylhexadecyltrimonium chloride interacts with the surrounding water molecules, creating a hydrophilic environment that prevents the proteins from aggregating.
Biochemical and Physiological Effects:
Dodecylhexadecyltrimonium chloride has been shown to have minimal effects on the biochemical and physiological properties of membrane proteins. It does not significantly alter the activity or stability of the proteins, making it an ideal detergent for biochemical and physiological studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dodecylhexadecyltrimonium chloride is its ability to solubilize and stabilize membrane proteins without significantly altering their biochemical and physiological properties. It is also relatively easy to use and has minimal toxicity. However, Dodecylhexadecyltrimonium chloride does have some limitations. It is not suitable for the solubilization of all membrane proteins, and its effectiveness can vary depending on the protein of interest. Additionally, Dodecylhexadecyltrimonium chloride can be expensive and difficult to obtain in large quantities.
Future Directions
There are several future directions for the use of Dodecylhexadecyltrimonium chloride in scientific research. One area of interest is the development of new detergents that can solubilize and stabilize a wider range of membrane proteins. Another area of interest is the use of Dodecylhexadecyltrimonium chloride in the development of new drug delivery systems. Dodecylhexadecyltrimonium chloride has been shown to be an effective carrier for the delivery of drugs to specific cells and tissues. Finally, there is interest in the use of Dodecylhexadecyltrimonium chloride in the development of new diagnostic tools for the detection of diseases. Dodecylhexadecyltrimonium chloride has been shown to be an effective reagent for the purification of DNA and RNA, and it may have potential applications in the diagnosis of genetic diseases.
Synthesis Methods
Dodecylhexadecyltrimonium chloride is synthesized by the quaternization of dodecylhexadecylamine with trimethylamine. The reaction takes place in the presence of a solvent and a catalyst. The resulting product is a white to yellowish powder that is soluble in water.
Scientific Research Applications
Dodecylhexadecyltrimonium chloride is widely used in scientific research as a detergent for the solubilization and stabilization of membrane proteins. It has been used in various studies to investigate the structure and function of membrane proteins, including ion channels, receptors, and transporters. Dodecylhexadecyltrimonium chloride has also been used as a reagent for the purification of DNA and RNA.
properties
CAS RN |
103807-18-7 |
|---|---|
Product Name |
Dodecylhexadecyltrimonium chloride |
Molecular Formula |
C31H66ClN |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
2-dodecylhexadecyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C31H66N.ClH/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31(30-32(3,4)5)28-26-24-22-20-17-15-13-11-9-7-2;/h31H,6-30H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CYZIPMMNONORGD-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[N+](C)(C)C.[Cl-] |
synonyms |
DODECYLHEXADECYLTRIMONIUM CHLORIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



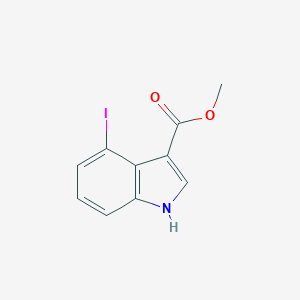
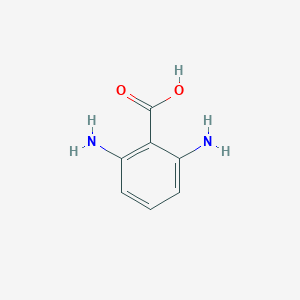



![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-alpha-,7a-alpha-)]-(9CI)](/img/structure/B35333.png)
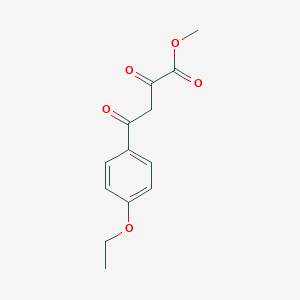

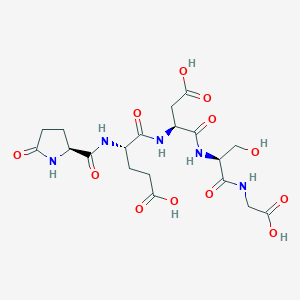
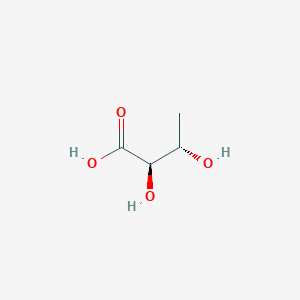
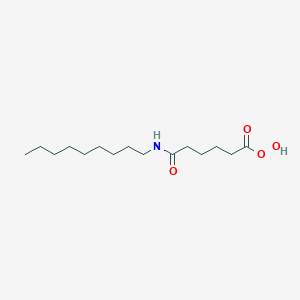
![2H-Pyrido[3,4-e][1,2]oxazine](/img/structure/B35347.png)
![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)
